molecular formula C14H30N2OS B14246488 N-(3-aminopropyl)-11-sulfanylundecanamide CAS No. 394646-99-2

N-(3-aminopropyl)-11-sulfanylundecanamide

Cat. No.: B14246488
CAS No.: 394646-99-2
M. Wt: 274.47 g/mol
InChI Key: CWTNVZGCCQASKH-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-11-sulfanylundecanamide is a compound that features both an amine group and a sulfanyl group attached to a long carbon chain. This unique structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-11-sulfanylundecanamide typically involves the reaction of 11-bromoundecanoic acid with 3-aminopropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the amine group. The resulting intermediate is then treated with a thiol compound to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-11-sulfanylundecanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amides and thiols.

Scientific Research Applications

N-(3-aminopropyl)-11-sulfanylundecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-11-sulfanylundecanamide involves its ability to interact with various molecular targets through its amine and sulfanyl groups. These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways. The compound’s long carbon chain also allows it to integrate into lipid membranes, potentially altering membrane properties and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)-n-dodecylpropane-1,3-diamine: Similar structure but with an additional amine group.

    (3-aminopropyl)triethoxysilane: Contains a similar amine group but is used primarily for surface functionalization.

Uniqueness

N-(3-aminopropyl)-11-sulfanylundecanamide is unique due to its combination of an amine and a sulfanyl group attached to a long carbon chain. This structure provides it with distinct chemical reactivity and the ability to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

CAS No.

394646-99-2

Molecular Formula

C14H30N2OS

Molecular Weight

274.47 g/mol

IUPAC Name

N-(3-aminopropyl)-11-sulfanylundecanamide

InChI

InChI=1S/C14H30N2OS/c15-11-9-12-16-14(17)10-7-5-3-1-2-4-6-8-13-18/h18H,1-13,15H2,(H,16,17)

InChI Key

CWTNVZGCCQASKH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCS)CCCCC(=O)NCCCN

Origin of Product

United States

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